![molecular formula C16H18ClN3O2S B2549904 4-(6-{[(4-Chlorophenyl)sulfinyl]methyl}-2-methyl-4-pyrimidinyl)morpholine CAS No. 339278-88-5](/img/structure/B2549904.png)
4-(6-{[(4-Chlorophenyl)sulfinyl]methyl}-2-methyl-4-pyrimidinyl)morpholine
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Description
The compound “4-(6-{[(4-Chlorophenyl)sulfinyl]methyl}-2-methyl-4-pyrimidinyl)morpholine” is a chemical with the molecular formula C21H20ClN3O2S . It has a molecular weight of 413.92 . The CAS number for this compound is 306980-67-6 .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring, a morpholine ring, and a sulfinyl group attached to a chlorophenyl group . The exact structure can be determined using techniques like X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
This compound has a molecular weight of 413.92 . Other physical and chemical properties like melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
- Research : Novel valine-derived compounds containing this moiety were synthesized and evaluated for antimicrobial activity. Specifically, the 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid and a corresponding 1,3-oxazol-5(4H)-one demonstrated antimicrobial effects against Gram-positive bacterial strains. Additionally, a 1,3-oxazole derivative with a phenyl group at the 5-position exhibited activity against Candida albicans .
- Findings : Understanding the compound’s toxicity profile is crucial for potential applications. Researchers assessed its impact on aquatic organisms, providing valuable safety information .
- Insights : In silico studies can reveal how the compound interacts with biological targets, aiding drug design and optimization .
- Outcomes : Understanding its antibiofilm potential could lead to novel strategies against persistent infections .
Antimicrobial Activity
Toxicity Assessment
Mechanism of Action Studies (In Silico)
Antibiofilm Properties
Drug Development
Chemical Biology and Medicinal Chemistry
properties
IUPAC Name |
4-[6-[(4-chlorophenyl)sulfinylmethyl]-2-methylpyrimidin-4-yl]morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2S/c1-12-18-14(10-16(19-12)20-6-8-22-9-7-20)11-23(21)15-4-2-13(17)3-5-15/h2-5,10H,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZONRLNNGATNLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)CS(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-{[(4-Chlorophenyl)sulfinyl]methyl}-2-methyl-4-pyrimidinyl)morpholine |
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